molecular formula C11H12N4O B13100592 N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine

N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine

Katalognummer: B13100592
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: PILUAINMDHQOMI-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine typically involves the condensation reaction between 3-ethoxybenzaldehyde and 4-amino-1,2,4-triazole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: 3-ethoxybenzaldehyde and 4-amino-1,2,4-triazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets. The Schiff base can coordinate with metal ions, forming stable complexes that can interfere with biological processes. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(3-Methoxybenzylidene)-4H-1,2,4-triazol-4-amine
  • N-(3-Hydroxybenzylidene)-4H-1,2,4-triazol-4-amine
  • N-(3-Chlorobenzylidene)-4H-1,2,4-triazol-4-amine

Uniqueness

N-(3-Ethoxybenzylidene)-4H-1,2,4-triazol-4-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility in organic solvents and may also affect its ability to form hydrogen bonds, impacting its interactions with biological targets.

Eigenschaften

Molekularformel

C11H12N4O

Molekulargewicht

216.24 g/mol

IUPAC-Name

(E)-1-(3-ethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C11H12N4O/c1-2-16-11-5-3-4-10(6-11)7-14-15-8-12-13-9-15/h3-9H,2H2,1H3/b14-7+

InChI-Schlüssel

PILUAINMDHQOMI-VGOFMYFVSA-N

Isomerische SMILES

CCOC1=CC=CC(=C1)/C=N/N2C=NN=C2

Kanonische SMILES

CCOC1=CC=CC(=C1)C=NN2C=NN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.